molecular formula C13H11NO2S B1148729 N-Benzylidenebenzenesulfonamide CAS No. 130552-90-8

N-Benzylidenebenzenesulfonamide

Cat. No. B1148729
CAS RN: 130552-90-8
M. Wt: 245.29694
InChI Key:
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Description

N-Benzylidenebenzenesulfonamide is a chemical compound with the molecular formula C13H11NO2S . It has a molecular weight of 245.30 .


Synthesis Analysis

The synthesis of N-Benzylidenebenzenesulfonamide involves a reaction with benzenesulfonamide and benzaldehyde in the presence of Linde 5A powdered molecular sieves and Amberlyst 15 ion-exchange resin . The reaction is carried out in a flask equipped with a mechanical stirrer, Dean–Stark water separator, a double-walled condenser attached to an argon gas inlet . The reaction mixture is stirred and heated at reflux under an argon atmosphere .


Molecular Structure Analysis

The molecular structure of N-Benzylidenebenzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

N-Benzylidenebenzenesulfonamide is used as a starting material for the synthesis of the unstable 3-phenyl-2-(phenylsulfonyl)oxaziridine (Davis′ reagent) with oxone . This oxaziridine is used in many hydroxylation, epoxidation, and other oxidation reactions .


Physical And Chemical Properties Analysis

N-Benzylidenebenzenesulfonamide is a solid at 20 degrees Celsius . It is light sensitive and moisture sensitive . Its melting point ranges from 80.0 to 86.0 °C .

Scientific Research Applications

  • Use in Chemical Synthesis : It serves as a useful benzaldehyde equivalent in the Knoevenagel Reaction, particularly for cyana-containing active methylene compounds (Zajac et al., 2006).

  • Study of Hydrolysis Kinetics : The kinetics and mechanism of hydrolysis of N-Benzylidenebenzenesulfonamide derivatives were investigated, showing that hydrolysis is accelerated by electron-withdrawing groups (Lee et al., 1992).

  • Applications in Electrophilic Cyanation : It has been used as an electrophilic cyanation reagent for synthesizing benzonitriles from (hetero)aryl bromides (Anbarasan et al., 2011).

  • Antimycobacterial Agents : Certain derivatives of N-Benzylidenebenzenesulfonamide exhibit significant potency against Mycobacterium tuberculosis (Malwal et al., 2012).

  • Biofilm Inhibition and Cytotoxicity Studies : Some N-Benzylidenebenzenesulfonamide derivatives show inhibitory action against bacterial biofilms and display mild cytotoxicity (Abbasi et al., 2020).

  • Antibacterial Agents : Derivatives of N-Benzylidenebenzenesulfonamide were synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative strains (Abbasi et al., 2016).

  • Solid-Phase Synthesis Applications : The compound has been used in solid-phase synthesis, acting as a key intermediate in chemical transformations (Fülöpová & Soural, 2015).

  • Phytotoxic Activity : Some derivatives exhibit phytotoxic activity and selectivity between certain plant species (Yoneyama et al., 1984).

  • Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, a related compound, was evaluated for neurotoxicity, showing no evidence of neuropathological injury within a short-term exposure regimen (Rider et al., 2012).

  • Intramolecular Arylation Studies : Studies on base-mediated intramolecular arylation of N-Benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines (Kisseljova et al., 2014).

Safety and Hazards

N-Benzylidenebenzenesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

(NE)-N-benzylidenebenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRJEPBAYEQBY-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13909-34-7
Record name N-Benzylidenebenzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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